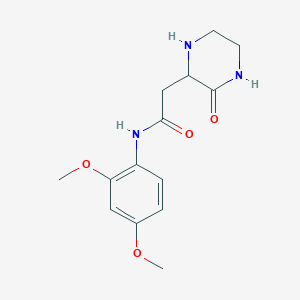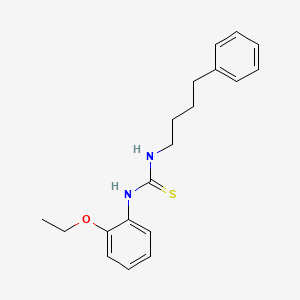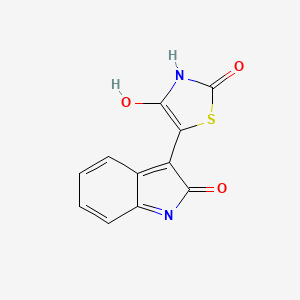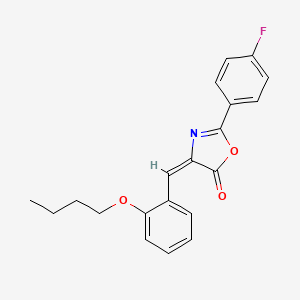![molecular formula C24H20ClN5OS2 B4848064 2-chloro-10-{[(1-mesityl-1H-tetrazol-5-yl)thio]acetyl}-10H-phenothiazine](/img/structure/B4848064.png)
2-chloro-10-{[(1-mesityl-1H-tetrazol-5-yl)thio]acetyl}-10H-phenothiazine
Overview
Description
2-Chloro-10-{[(1-mesityl-1H-tetrazol-5-yl)thio]acetyl}-10H-phenothiazine, also known as MTTAP, is a novel compound that has been synthesized for scientific research purposes. This compound belongs to the phenothiazine class of compounds and is characterized by the presence of a tetrazole-thioacetate moiety at the 10th position. MTTAP has gained significant attention in recent years due to its potential applications in various scientific research areas.
Mechanism of Action
2-chloro-10-{[(1-mesityl-1H-tetrazol-5-yl)thio]acetyl}-10H-phenothiazine works by undergoing a redox reaction with ROS, resulting in the formation of a fluorescent product. The fluorescence intensity of the product is directly proportional to the amount of ROS present in the system. 2-chloro-10-{[(1-mesityl-1H-tetrazol-5-yl)thio]acetyl}-10H-phenothiazine has been shown to have a high sensitivity and selectivity for ROS detection, making it an ideal probe for monitoring oxidative stress in biological systems.
Biochemical and Physiological Effects
2-chloro-10-{[(1-mesityl-1H-tetrazol-5-yl)thio]acetyl}-10H-phenothiazine has been shown to have minimal toxicity and does not affect the viability of cells or tissues at the concentrations used for ROS detection. The compound is readily taken up by cells and tissues and has been shown to accumulate in the mitochondria, where ROS are primarily generated. 2-chloro-10-{[(1-mesityl-1H-tetrazol-5-yl)thio]acetyl}-10H-phenothiazine has also been shown to have antioxidant properties and can scavenge ROS, thereby reducing oxidative stress in biological systems.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-chloro-10-{[(1-mesityl-1H-tetrazol-5-yl)thio]acetyl}-10H-phenothiazine is its high sensitivity and selectivity for ROS detection. The compound can be used to monitor oxidative stress in real-time in living cells and tissues, allowing for the study of various diseases. 2-chloro-10-{[(1-mesityl-1H-tetrazol-5-yl)thio]acetyl}-10H-phenothiazine is also easy to use and can be applied to a wide range of biological systems.
One limitation of 2-chloro-10-{[(1-mesityl-1H-tetrazol-5-yl)thio]acetyl}-10H-phenothiazine is its limited stability in aqueous solutions, which can affect its performance as a fluorescent probe. The compound also requires the use of specialized equipment, such as fluorescence microscopes, for detection, which can limit its use in certain experimental setups.
Future Directions
There are several future directions for the use of 2-chloro-10-{[(1-mesityl-1H-tetrazol-5-yl)thio]acetyl}-10H-phenothiazine in scientific research. One area of interest is the development of 2-chloro-10-{[(1-mesityl-1H-tetrazol-5-yl)thio]acetyl}-10H-phenothiazine-based probes for the detection of other reactive species, such as reactive nitrogen species (RNS). The use of 2-chloro-10-{[(1-mesityl-1H-tetrazol-5-yl)thio]acetyl}-10H-phenothiazine in combination with other probes can also provide a more comprehensive understanding of oxidative stress in biological systems.
Another area of interest is the development of 2-chloro-10-{[(1-mesityl-1H-tetrazol-5-yl)thio]acetyl}-10H-phenothiazine-based therapeutics for the treatment of diseases associated with oxidative stress. 2-chloro-10-{[(1-mesityl-1H-tetrazol-5-yl)thio]acetyl}-10H-phenothiazine's antioxidant properties make it a promising candidate for the development of new drugs for the treatment of various diseases.
Conclusion
2-chloro-10-{[(1-mesityl-1H-tetrazol-5-yl)thio]acetyl}-10H-phenothiazine is a novel compound that has gained significant attention in recent years due to its potential applications in various scientific research areas. The compound has been extensively studied for its use as a fluorescent probe for the detection of ROS in biological systems. 2-chloro-10-{[(1-mesityl-1H-tetrazol-5-yl)thio]acetyl}-10H-phenothiazine has several advantages, including high sensitivity and selectivity, and minimal toxicity. However, the compound also has limitations, such as limited stability in aqueous solutions. Overall, 2-chloro-10-{[(1-mesityl-1H-tetrazol-5-yl)thio]acetyl}-10H-phenothiazine has promising applications in scientific research and holds potential for the development of new therapeutics for the treatment of various diseases.
Scientific Research Applications
2-chloro-10-{[(1-mesityl-1H-tetrazol-5-yl)thio]acetyl}-10H-phenothiazine has been extensively studied for its potential applications in various scientific research areas. One of the primary areas of research is its use as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems. 2-chloro-10-{[(1-mesityl-1H-tetrazol-5-yl)thio]acetyl}-10H-phenothiazine has been shown to selectively detect ROS in living cells and tissues and can be used to monitor oxidative stress in various diseases.
properties
IUPAC Name |
1-(2-chlorophenothiazin-10-yl)-2-[1-(2,4,6-trimethylphenyl)tetrazol-5-yl]sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN5OS2/c1-14-10-15(2)23(16(3)11-14)30-24(26-27-28-30)32-13-22(31)29-18-6-4-5-7-20(18)33-21-9-8-17(25)12-19(21)29/h4-12H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLOAMJWBDDCLMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C(=NN=N2)SCC(=O)N3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chloro-10H-phenothiazin-10-yl)-2-{[1-(2,4,6-trimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({3-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)-N-(2-methylphenyl)acetamide](/img/structure/B4847982.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B4847989.png)


![N'-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzylidene}-4-[(pentafluorophenoxy)methyl]benzohydrazide](/img/structure/B4848011.png)
![N-[2-(dipentylamino)-1-methylethyl]-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea](/img/structure/B4848019.png)

![{2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4848045.png)
![2-(cyclopropylamino)-6,8-dimethylpyrido[3',2':4,5]thieno[3,2-b][1,3]thiazolo[4,5-d]pyridin-4(5H)-one](/img/structure/B4848054.png)
![N-[1-(5-chloro-2-thienyl)ethyl]-N'-cyclohexylurea](/img/structure/B4848059.png)

![3-(7,10-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromen-6-yl)aniline](/img/structure/B4848069.png)
![4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-6-(1-piperidinyl)-1,3,5-triazin-2-amine](/img/structure/B4848078.png)
